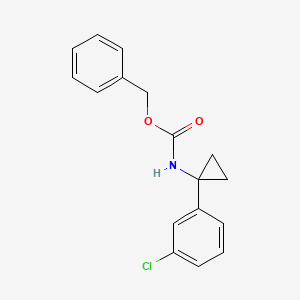
Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate” is a chemical compound with the CAS Number: 1255574-39-0 . It has a molecular weight of 301.77 . The IUPAC name for this compound is benzyl 1-(3-chlorophenyl)cyclopropylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16ClNO2/c18-15-8-4-7-14(11-15)17(9-10-17)19-16(20)21-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,19,20) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 301.77 . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Environmental and Health Impact of Benzophenone Derivatives
Benzophenone derivatives, such as Benzophenone-3 (BP-3), are widely used in sunscreens and cosmetics due to their UV filtering capabilities. However, their environmental and health impacts have raised concerns. BP-3 is known to be lipophilic, photostable, and bioaccumulative, posing potential risks to aquatic ecosystems and human health through endocrine disruption and neurotoxicity. The compound's ability to penetrate the blood-brain and blood-placental barriers indicates the need for careful consideration of its use, especially among vulnerable populations like pregnant women and children (Kim & Choi, 2014).
Anticancer and Antimicrobial Applications
Research into novel compounds for anticancer applications has identified certain benzofused derivatives as potential leads due to their tumor specificity and reduced keratinocyte toxicity. These compounds show promise in inducing apoptotic cell death in cancer cell lines while minimizing harm to normal cells, indicating their potential as safer anticancer agents (Sugita et al., 2017).
Applications in Organic Electronics
Transition-metal based phosphors, including those with benzyl carbamate derivatives, play a crucial role in the development of organic light emitting diodes (OLEDs). The systematic tuning of emission wavelengths through fine adjustment of ligand-centered pi-pi* electronic transitions offers potential applications in phosphorescent displays and illumination devices, highlighting the importance of such compounds in advancing opto-electronic technologies (Chi & Chou, 2010).
Antioxidant and Anti-inflammatory Agents
Benzofused thiazole derivatives have been explored for their antioxidant and anti-inflammatory activities. The development of these compounds involves targeted synthesis and evaluation of their efficacy, demonstrating the potential of benzyl carbamate derivatives in creating new therapeutic agents for managing oxidative stress and inflammation (Raut et al., 2020).
Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives, related to benzyl carbamate chemistry, showcase their utility in nanotechnology, polymer processing, and biomedical applications. Their ability to self-assemble into nanometer-sized structures through H-bonding and their multivalent nature for applications in the biomedical field illustrate the versatility and potential of such compounds (Cantekin, de Greef, & Palmans, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
benzyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-15-8-4-7-14(11-15)17(9-10-17)19-16(20)21-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLIQLRJAQUQTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC=C2)Cl)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681988 |
Source


|
| Record name | Benzyl [1-(3-chlorophenyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (1-(3-chlorophenyl)cyclopropyl)carbamate | |
CAS RN |
1255574-39-0 |
Source


|
| Record name | Carbamic acid, N-[1-(3-chlorophenyl)cyclopropyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl [1-(3-chlorophenyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B567712.png)
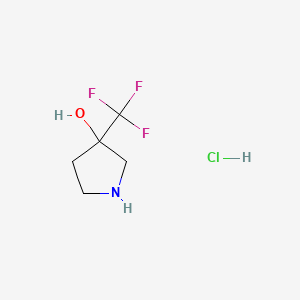
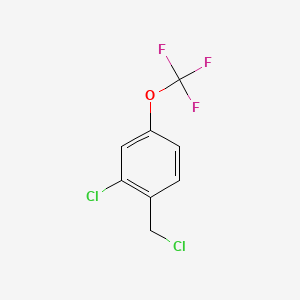
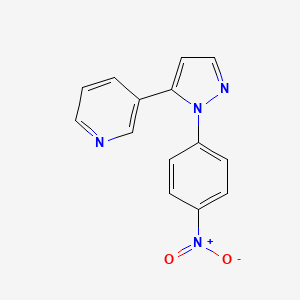
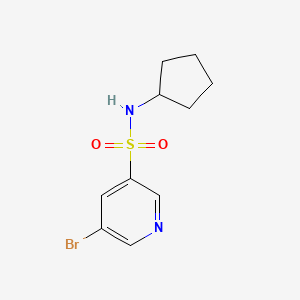

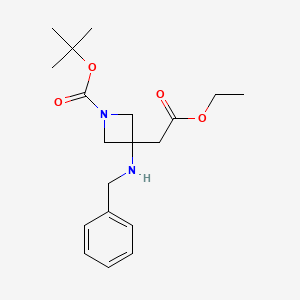
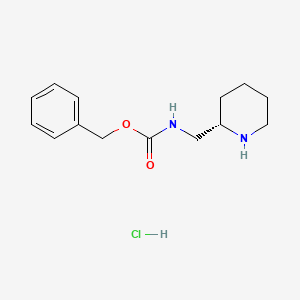
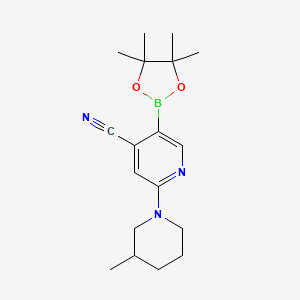
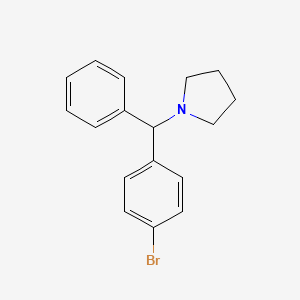

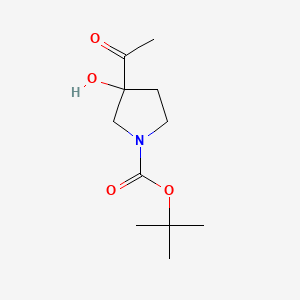
![(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B567733.png)